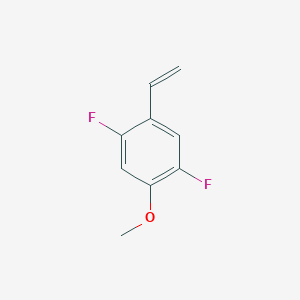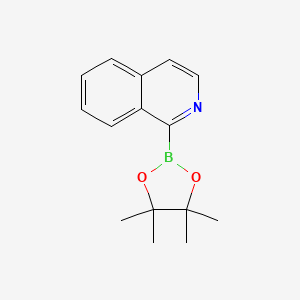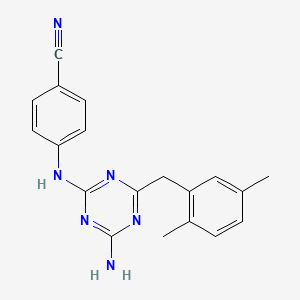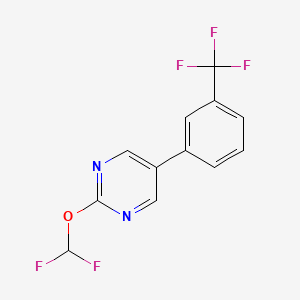
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-Ethylcyclohexyl)trifluoroborate: is an organoboron compound that has gained attention in the field of synthetic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a cyclohexyl ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a suitable cyclohexyl precursor with a trifluoroborate reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a suitable base and solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclohexyl derivatives .
Scientific Research Applications
Chemistry: In synthetic chemistry, ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is used as a building block for the synthesis of complex molecules. Its unique reactivity makes it valuable in the formation of carbon-boron bonds, which are essential in various organic transformations .
Biology and Medicine: Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity allows for the incorporation of boron into polymer backbones, enhancing the properties of the resulting materials.
Mechanism of Action
The mechanism by which ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom in the trifluoroborate group can form stable complexes with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and the formation of carbon-boron bonds .
Comparison with Similar Compounds
- ((1R,2R)-2-(Ethoxycarbonyl)cyclopropyl)trifluoroborate
- ((1R,2R)-2-Phenylcyclohexyl)trifluoroborate
- ((1R,2R)-2-Methylcyclohexyl)trifluoroborate
Uniqueness: ((1R,2R)-2-Ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of an ethyl group on the cyclohexyl ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H15BF3- |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
[(1R,2R)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m1/s1 |
InChI Key |
ZLDZBOZDDCLLPA-HTQZYQBOSA-N |
Isomeric SMILES |
[B-]([C@@H]1CCCC[C@H]1CC)(F)(F)F |
Canonical SMILES |
[B-](C1CCCCC1CC)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
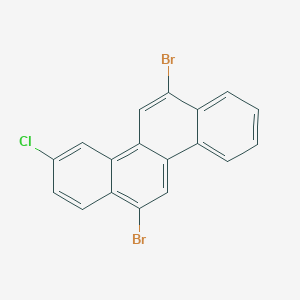
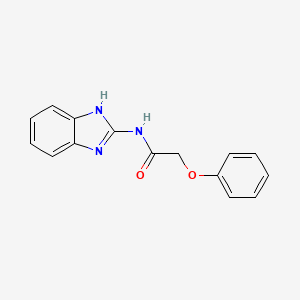
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
